Cas no 2172506-87-3 (2-1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile)

2-1-Butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile is a specialized heterocyclic compound featuring a triazole core functionalized with an acetonitrile group. Its structural uniqueness, combining a butyl and isopropyl substituent, enhances its utility as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the nitrile group offers reactivity for further derivatization, enabling the formation of amides, carboxylic acids, or heterocyclic extensions. This compound exhibits favorable stability under standard conditions, facilitating handling and storage. Its tailored structure makes it valuable for applications requiring selective functionalization or as a building block in medicinal chemistry for bioactive molecule design.
2-1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile structure
2172506-87-3 structure
Product name:2-1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile
CAS No:2172506-87-3
MF:C11H18N4
Molecular Weight:206.287421703339
CID:5807514
PubChem ID:165597952

2-1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile 化学的及び物理的性質

名前と識別子

    • 2-1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile
    • EN300-1598665
    • 2-[1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
    • 2172506-87-3
    • インチ: 1S/C11H18N4/c1-4-5-8-15-11(9(2)3)10(6-7-12)13-14-15/h9H,4-6,8H2,1-3H3
    • InChIKey: FVGHQXZBCWTMJZ-UHFFFAOYSA-N
    • SMILES: N1(CCCC)C(=C(CC#N)N=N1)C(C)C

計算された属性

  • 精确分子量: 206.153146591g/mol
  • 同位素质量: 206.153146591g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 230
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 54.5Ų

2-1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1598665-0.5g
2-[1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172506-87-3
0.5g
$1632.0 2023-06-04
Enamine
EN300-1598665-1.0g
2-[1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172506-87-3
1g
$1701.0 2023-06-04
Enamine
EN300-1598665-0.05g
2-[1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172506-87-3
0.05g
$1428.0 2023-06-04
Enamine
EN300-1598665-50mg
2-[1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172506-87-3
50mg
$1428.0 2023-09-23
Enamine
EN300-1598665-5000mg
2-[1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172506-87-3
5000mg
$4930.0 2023-09-23
Enamine
EN300-1598665-10000mg
2-[1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172506-87-3
10000mg
$7312.0 2023-09-23
Enamine
EN300-1598665-5.0g
2-[1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172506-87-3
5g
$4930.0 2023-06-04
Enamine
EN300-1598665-2.5g
2-[1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172506-87-3
2.5g
$3332.0 2023-06-04
Enamine
EN300-1598665-0.1g
2-[1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172506-87-3
0.1g
$1496.0 2023-06-04
Enamine
EN300-1598665-100mg
2-[1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
2172506-87-3
100mg
$1496.0 2023-09-23

2-1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile 関連文献

2-1-butyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrileに関する追加情報

Introduction to 2-(1-butyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172506-87-3)

2-(1-butyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172506-87-3) is a highly specialized organic compound with a unique structure that combines a triazole ring and an acetonitrile group. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The triazole moiety, a heterocyclic aromatic ring containing three nitrogen atoms, is known for its stability and versatility in chemical reactions. The acetonitrile group, on the other hand, adds electron-withdrawing properties, which can enhance the compound's reactivity and bioavailability.

Recent studies have highlighted the importance of triazole derivatives in drug design, particularly as they can serve as scaffolds for developing bioactive molecules. For instance, researchers have explored the use of triazole-containing compounds in anti-inflammatory and anticancer therapies due to their ability to modulate key cellular pathways. The acetonitrile group in this compound further enhances its pharmacokinetic properties, making it a promising candidate for drug delivery systems.

The synthesis of 2-(1-butyl)-5-(propan-2-isopropyl)-1H-triazolium acetonitrile involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. The presence of the butyl chain and isopropyl group introduces steric effects that can influence the compound's solubility and stability. These substituents also play a crucial role in determining the compound's interactions with biological systems.

In the context of agrochemicals, this compound has shown potential as a precursor for herbicides and fungicides. Its ability to inhibit specific enzymes involved in plant growth regulation has been extensively studied. For example, recent research has demonstrated that derivatives of this compound can effectively control the growth of harmful weeds without adversely affecting crop plants.

From a materials science perspective, the triazole ring in this compound exhibits strong coordination abilities with metal ions, making it a valuable component in the synthesis of metallopolymers and coordination polymers. These materials have applications in catalysis, sensing technologies, and energy storage systems.

The structural uniqueness of CAS No. 2172506873 also makes it an ideal candidate for click chemistry applications. Click chemistry relies on efficient and selective reactions to build complex molecules rapidly. The presence of both an azide group (in certain derivatives) and an alkyne group allows for copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry.

Furthermore, the compound's stability under various environmental conditions has been tested extensively. It has been found to be resistant to hydrolysis under neutral conditions but can undergo degradation under strongly acidic or basic environments. This property is critical for its application in formulations where long-term stability is required.

In conclusion, CAS No. 2172506873, or 2-(1-butyl)-5-(propan-isopropyl)-H-triazolium acetonitrile, represents a versatile building block with wide-ranging applications across multiple disciplines. Its unique structure combines the advantages of both triazole rings and acetonitrile groups, making it an invaluable compound for researchers in pharmaceuticals, agrochemicals, and materials science.

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